molecular formula C8H10O3 B025070 6-Ethyl-4-methoxy-2-pyranone CAS No. 106950-13-4

6-Ethyl-4-methoxy-2-pyranone

Cat. No. B025070
M. Wt: 154.16 g/mol
InChI Key: CRYDMVQAZDVQSO-UHFFFAOYSA-N
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Patent
US04745116

Procedure details

A suspension of 4-hydroxy-4-ethyl-2-pyrone (360 mg, 0.00257 mol), dimethyl sulphate (0.3 ml) and potassium carbonate (1 gm) in 2-butanone was heated at reflux with stirring for 7 hours. The mixture was cooled, filtered and the filtrate was evaporated to give an oil. This oil was further purified by column chromatography (Whatman LPS-II silica gel, 30% ethyl acetate:pet. ether 30-60) to yield 4-methoxy-6-ethyl-2-pyrone (370 mg), m.p. 54°-55° C., IR (KBr): 1730, 1710, 1650, 1570 cm-1. Anal. calcd. for C8H10O3 : C, 62.33, H, 6.54. Found: C, 62.26, H, 6.55.
Name
4-hydroxy-4-ethyl-2-pyrone
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH2:9][CH3:10])[CH:7]=[CH:6][O:5][C:4](=O)C1.S([O:16][CH3:17])(OC)(=O)=O.[C:18](=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH3:4][O:5][C:6]1[CH:7]=[C:2]([CH2:9][CH3:10])[O:1][C:17](=[O:16])[CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
4-hydroxy-4-ethyl-2-pyrone
Quantity
360 mg
Type
reactant
Smiles
OC1(CC(OC=C1)=O)CC
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
This oil was further purified by column chromatography (Whatman LPS-II silica gel, 30% ethyl acetate:pet. ether 30-60)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC1=CC(OC(=C1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.